molecular formula C256H381N65O76S6 B076950 INSULIN CAS No. 12584-58-6

INSULIN

Katalognummer: B076950
CAS-Nummer: 12584-58-6
Molekulargewicht: 5778 g/mol
InChI-Schlüssel: NOESYZHRGYRDHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Porcine insulin is a form of this compound derived from the pancreas of pigs. It is a polypeptide hormone composed of 51 amino acids arranged in two chains, known as the A chain and the B chain, linked by disulfide bonds. Porcine this compound has been used for decades to manage diabetes mellitus, particularly before the advent of recombinant human this compound. It is structurally similar to human this compound, differing by only one amino acid, which makes it a viable alternative for therapeutic use .

Wissenschaftliche Forschungsanwendungen

Schweineinsulin wurde in verschiedenen Bereichen der wissenschaftlichen Forschung umfassend eingesetzt:

Wirkmechanismus

Schweinethis compound übt seine Wirkungen aus, indem es an den Insulinrezeptor (IR) bindet, ein heterotetrameres Protein, das aus zwei extrazellulären Alpha-Untereinheiten und zwei transmembranen Beta-Untereinheiten besteht. Die Bindung von this compound an die Alpha-Untereinheit von IR stimuliert die Tyrosinkinaseaktivität, die der Beta-Untereinheit des Rezeptors innewohnt. Diese Aktivierung löst eine Kaskade intrazellulärer Signalwege aus, die die Glukoseaufnahme, die Glykogensynthese und die Hemmung der Glukoneogenese fördern .

Wirkmechanismus

Target of Action

Insulin, a peptide hormone produced by beta cells of the pancreatic islets, primarily targets the liver, fat cells, and skeletal muscle . It binds to the this compound receptor, a heterotetrameric receptor on the cell membrane of the target cells . These this compound receptors are membrane glycoproteins composed of two separate this compound-binding (alpha-subunits) and two signal transduction (beta-subunits) domains .

Mode of Action

The binding of this compound to the receptor results in a conformational change of the alpha-subunits that enables adenosine triphosphate (ATP) binding to the beta-subunit’s intracellular domain . ATP binding leads to activation of a tyrosine kinase in the beta-subunit that autophosphorylates the receptor . The phosphorylated receptor in turn phosphorylates other protein substrates beginning with this compound receptor substrate (IRS) 1 and 2 . This interaction promotes glucose and amino acid uptake into muscle and adipose tissues .

Biochemical Pathways

The this compound signal is propagated through a phosphorylation network involving other intracellular substances . This compound acts as a powerful regulator of metabolic function . It increases the uptake of glucose into fat and muscle cells and reduces the synthesis of glucose in the liver . This pathway is also influenced by fed versus fasting states, stress levels, and a variety of other hormones .

Pharmacokinetics

The pharmacokinetics of this compound comprise the absorption process, the distribution including binding to circulating this compound antibodies, if present, and to this compound receptors, and its ultimate degradation and excretion . The distribution and metabolism of absorbed this compound follow that of endogenous this compound . High glucose promotes this compound production while low glucose levels lead to lower production .

Result of Action

This compound enhances glucose uptake and metabolism in the cells, thereby reducing blood sugar . It regulates the metabolism of carbohydrates, fats, and protein by promoting the absorption of glucose from the blood into cells of the liver, fat, and skeletal muscles . In these tissues, the absorbed glucose is converted into either glycogen, via glycogenesis, or fats (triglycerides), via lipogenesis .

Action Environment

The brain is an this compound-sensitive tissue . This compound signaling plays a key role in different brain cell types . It modulates neuronal and glial function, resulting in changes in mood, cognition, and behavior . Dysfunction in brain this compound signaling underlies comorbidity of Type 2 Diabetes (T2D) and disorders such as depression and Alzheimer’s disease .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Herstellung von Schweineinsulin umfasst die Extraktion und Reinigung von this compound aus der Bauchspeicheldrüse von Schweinen. Der Prozess beginnt mit der Homogenisierung des Bauchspeicheldrüsengewebes, gefolgt von einer Säure-Ethanol-Extraktion zur Isolierung des Insulins. Der rohe Extrakt wird dann verschiedenen chromatographischen Verfahren, wie z. B. Ionenaustausch- und Größenausschlusschromatographie, unterzogen, um das this compound zu reinigen .

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Produktion von Schweinethis compound groß angelegte Extraktions- und Reinigungsprozesse. Die Bauchspeicheldrüsen werden von Schlachthäusern gesammelt und das this compound mit Säure-Ethanol- oder Säure-Aceton-Methoden extrahiert. Das rohe this compound wird dann durch mehrere chromatographische Schritte gereinigt, um eine hohe Reinheit zu erreichen. Fortschritte in der Biotechnologie haben es auch ermöglicht, Schweinethis compound durch Austausch spezifischer Aminosäuren in humane Insulinvorläufer umzuwandeln .

Chemische Reaktionsanalyse

Arten von Reaktionen

Schweinethis compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um das Insulinmolekül zu modifizieren, um seine Stabilität und Wirksamkeit zu verbessern.

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Insulinanaloga und -derivate, die verbesserte pharmakokinetische und pharmakodynamische Eigenschaften aufweisen. Diese modifizierten Insuline sind so konzipiert, dass sie eine bessere Blutzuckerkontrolle und ein geringeres Risiko für Hypoglykämie bieten .

Analyse Chemischer Reaktionen

Types of Reactions

Porcine insulin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the this compound molecule to enhance its stability and efficacy.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound analogs and derivatives that have enhanced pharmacokinetic and pharmacodynamic properties. These modified insulins are designed to provide better glucose control and reduced risk of hypoglycemia .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Schweinethis compound

Die strukturelle Ähnlichkeit von Schweinethis compound mit humanem this compound macht es zu einer geeigneten Alternative für die therapeutische Anwendung, insbesondere in Fällen, in denen rekombinantes humanes this compound nicht verfügbar ist. Seine lange Geschichte der Anwendung bei der Diabetesbehandlung und seine Rolle bei der Entwicklung von Insulintherapien unterstreichen seine Bedeutung im Bereich der Endokrinologie .

Eigenschaften

IUPAC Name

4-[[2-[[88-[[5-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[(3-amino-1-carboxy-3-oxopropyl)carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-butan-2-yl-24,56-bis(2-carboxyethyl)-83-(1-hydroxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[2-[[6-amino-1-(1-carboxyethylamino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C256H381N65O76S6/c1-29-131(23)205(313-193(337)104-258)251(391)317-204(130(21)22)247(387)288-159(75-82-200(347)348)217(357)282-156(71-78-189(262)333)221(361)308-183-116-401-402-117-184-242(382)305-178(111-323)239(379)294-162(88-123(7)8)224(364)295-168(95-140-53-61-146(327)62-54-140)227(367)283-154(69-76-187(260)331)218(358)290-161(87-122(5)6)222(362)285-158(74-81-199(345)346)220(360)302-174(101-190(263)334)234(374)298-170(97-142-57-65-148(329)66-58-142)230(370)309-182(241(381)304-176(255(396)397)103-192(265)336)115-400-399-114-181(213(353)272-107-194(338)278-153(72-79-197(341)342)216(356)281-151(51-42-84-270-256(266)267)211(351)271-108-195(339)279-166(93-138-46-36-32-37-47-138)226(366)297-167(94-139-48-38-33-39-49-139)229(369)299-171(98-143-59-67-149(330)68-60-143)237(377)320-208(136(28)326)253(393)321-85-43-52-186(321)245(385)286-152(50-40-41-83-257)214(354)277-134(26)254(394)395)311-249(389)203(129(19)20)316-235(375)164(90-125(11)12)292-228(368)169(96-141-55-63-147(328)64-56-141)296-223(363)160(86-121(3)4)289-209(349)133(25)276-215(355)157(73-80-198(343)344)287-246(386)202(128(17)18)315-236(376)165(91-126(13)14)293-232(372)173(100-145-106-269-120-275-145)301-238(378)177(110-322)280-196(340)109-273-212(352)180(113-398-403-118-185(310-243(183)383)244(384)319-207(135(27)325)252(392)306-179(112-324)240(380)318-206(132(24)30-2)250(390)312-184)307-225(365)163(89-124(9)10)291-231(371)172(99-144-105-268-119-274-144)300-219(359)155(70-77-188(261)332)284-233(373)175(102-191(264)335)303-248(388)201(127(15)16)314-210(350)150(259)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-208,322-330H,29-30,40-43,50-52,69-104,107-118,257-259H2,1-28H3,(H2,260,331)(H2,261,332)(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H,268,274)(H,269,275)(H,271,351)(H,272,353)(H,273,352)(H,276,355)(H,277,354)(H,278,338)(H,279,339)(H,280,340)(H,281,356)(H,282,357)(H,283,367)(H,284,373)(H,285,362)(H,286,385)(H,287,386)(H,288,387)(H,289,349)(H,290,358)(H,291,371)(H,292,368)(H,293,372)(H,294,379)(H,295,364)(H,296,363)(H,297,366)(H,298,374)(H,299,369)(H,300,359)(H,301,378)(H,302,360)(H,303,388)(H,304,381)(H,305,382)(H,306,392)(H,307,365)(H,308,361)(H,309,370)(H,310,383)(H,311,389)(H,312,390)(H,313,337)(H,314,350)(H,315,376)(H,316,375)(H,317,391)(H,318,380)(H,319,384)(H,320,377)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,394,395)(H,396,397)(H4,266,267,270)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOESYZHRGYRDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CN=CN2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C256H381N65O76S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5778 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: Insulin exerts its effects by binding to the this compound receptor (IR), a transmembrane receptor tyrosine kinase [, , , , ]. This binding triggers a cascade of intracellular signaling events, primarily through two pathways: the IRS/PI3K/Akt pathway and the Grb/Shc/MAPK pathway [].

ANone: this compound is a peptide hormone composed of two chains, A and B, linked by disulfide bonds.

    ANone: This information is not covered in the provided research papers. The focus of the papers is on the biological activity and mechanisms of this compound, not its material properties.

    ANone: this compound itself is not a catalyst. It is a hormone that regulates metabolic processes. It does not directly catalyze chemical reactions.

    A: Computational chemistry plays a crucial role in understanding this compound-receptor interactions and designing this compound analogs. Molecular dynamics (MD) simulations have been used to study the binding modes and interactions of this compound and its analogs with the this compound receptor and the this compound-like growth factor-1 receptor (IGF-1R) []. These simulations provide insights into the structural determinants of binding affinity and selectivity.

    ANone: The structure-activity relationship of this compound is complex and has been extensively studied. Modifications at various positions within the this compound molecule can significantly alter its binding affinity, duration of action, and selectivity for IR and IGF-1R.

    ANone: Safety, health, and environmental (SHE) regulations are paramount in all stages of drug research and development, including this compound. These regulations ensure the well-being of researchers, the quality of the product, and the protection of the environment.

    A: While the provided papers primarily focus on the mechanism of action and effects of this compound, they do provide some insights into its pharmacokinetic (PK) properties. For example, this compound lispro, a rapid-acting this compound analog, exhibits faster absorption and a shorter duration of action compared to regular human this compound [, ]. This difference in PK profile allows for better postprandial glucose control.

    ANone: Numerous studies have demonstrated the efficacy of this compound in both in vitro and in vivo settings.

    • Cell-based assays: Studies using rat hepatoma cells (H4IIE) have demonstrated that this compound stimulates DNA synthesis and cell growth, effects that are enhanced by this compound sensitizers like pioglitazone [].
    • Animal models: Research using Zucker obese (ZO) rats, a model of obesity and this compound resistance, has shown that chronic hyperinsulinemia impairs this compound signaling in the heart and downregulates uncoupling protein 3 (UCP3) expression []. This finding suggests a link between this compound resistance, mitochondrial dysfunction, and heart disease.
    • Clinical trials: The Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation (ADVANCE) trial demonstrated that intensive glucose control with this compound glargine in patients with type 2 diabetes significantly reduced the risk of microvascular complications [].

    ANone: this compound resistance is a complex metabolic disorder characterized by impaired this compound action in target tissues. Several mechanisms contribute to this compound resistance, including:

    • Impaired this compound signaling: Elevated levels of glucose, free fatty acids, and inflammatory cytokines can disrupt this compound signaling pathways, primarily by inhibiting the IRS/PI3K/Akt pathway, leading to reduced glucose uptake and other metabolic derangements [].
    • Reduced this compound receptor expression: Chronic hyperinsulinemia can lead to downregulation of this compound receptors, further contributing to this compound resistance [].

    ANone: While not extensively discussed in the provided papers, research on novel this compound delivery systems is ongoing. These strategies aim to improve patient compliance, achieve better glycemic control, and minimize side effects. Examples include:

      ANone: Several biomarkers are being investigated to predict the efficacy of this compound therapy, monitor treatment response, and identify potential adverse effects. Some examples include:

      • Autoantibodies: The presence of autoantibodies against this compound, this compound receptors, or pancreatic beta-cells can indicate an autoimmune response and potential risk for type 1 diabetes [].

      ANone: A variety of analytical methods are employed in this compound research, including:

      • Radioimmunoassay (RIA): A highly sensitive technique used to quantify this compound levels in biological samples [, ].
      • Enzyme-linked immunosorbent assay (ELISA): A widely used method to measure this compound concentrations [, ].
      • High-performance liquid chromatography (HPLC): A versatile technique used to separate, identify, and quantify this compound and its analogs [].

      ANone: The provided research papers do not focus on the environmental impact of this compound.

      ANone: The provided research papers do not focus on this aspect of this compound.

      ANone: Stringent quality control and assurance measures are in place throughout the development, manufacturing, and distribution of this compound to guarantee its safety, efficacy, and consistency.

      A: this compound has the potential to elicit an immune response, particularly in individuals with type 1 diabetes who develop autoantibodies against this compound []. This immune response can impact the efficacy of this compound therapy. Research suggests that this compound analogs may have different immunogenic profiles compared to human this compound [].

      ANone: Information on drug-transporter interactions is not provided in the research papers.

      ANone: The research papers do not provide details on this aspect of this compound.

      ANone: The research papers focus primarily on this compound and do not delve into alternative treatments for diabetes.

      ANone: The research papers do not provide information on this compound recycling and waste management.

      ANone: this compound research benefits from a robust infrastructure and numerous resources, including:

      • Imaging techniques: Advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), allow for non-invasive visualization of pancreatic beta-cells and insulinomas [].

      Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

      Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.